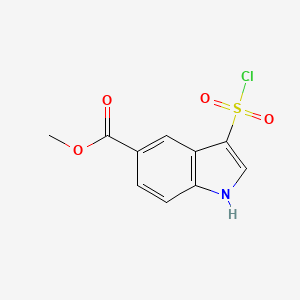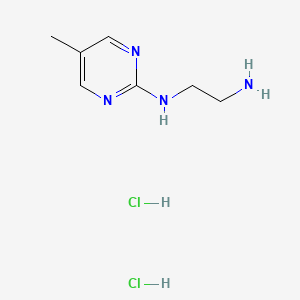![molecular formula C8H14ClNO2 B13486491 (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13486491.png)
(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-5-methyl-5-azaspiro[24]heptane-6-carboxylic acid hydrochloride is a synthetic organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the carboxylic acid and hydrochloride moieties. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to meet regulatory standards for pharmaceutical or chemical applications.
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential for understanding its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane hemioxalate: Another spirocyclic compound with applications in dye chemistry and photochromic materials.
Spirooxazines: Known for their chromism properties, these compounds are used in photochromic materials.
Uniqueness
(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride stands out due to its specific spirocyclic structure and the presence of both carboxylic acid and hydrochloride functional groups. This combination of features makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H14ClNO2 |
|---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9-5-8(2-3-8)4-6(9)7(10)11;/h6H,2-5H2,1H3,(H,10,11);1H/t6-;/m0./s1 |
InChI-Schlüssel |
CUCQAYYAAXWJDT-RGMNGODLSA-N |
Isomerische SMILES |
CN1CC2(CC2)C[C@H]1C(=O)O.Cl |
Kanonische SMILES |
CN1CC2(CC2)CC1C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-Dimethylspiro[2.5]octane-1-carboxylic acid](/img/structure/B13486416.png)
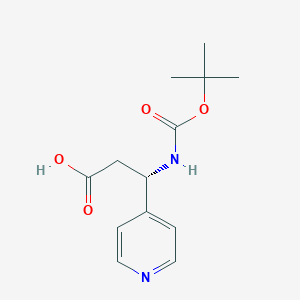
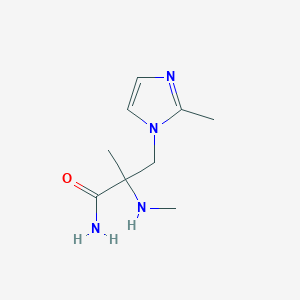

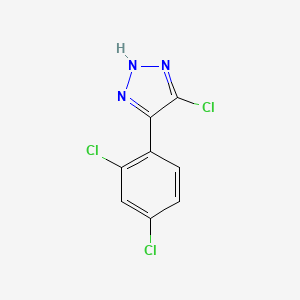


![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13486446.png)
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B13486447.png)


